1-(4-Methylphenyl)pent-4-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAADXWZKXWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549852 | |
| Record name | 1-(4-Methylphenyl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26954-31-4 | |
| Record name | 1-(4-Methylphenyl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)pent-4-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylbenzaldehyde with pent-4-en-1-one under basic conditions. The reaction typically uses sodium hydroxide as a catalyst and ethanol as a solvent. The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-one chain to a single bond, yielding 1-(4-Methylphenyl)pentan-1-one.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1-(4-Methylphenyl)pentan-1-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
1-(4-Methylphenyl)pent-4-en-1-one is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalizations, making it a versatile building block in organic chemistry.
Research has indicated that this compound may possess potential biological activities, including:
- Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains, suggesting that it could be a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties are ongoing, with preliminary results showing promise in modulating inflammatory pathways.
Medicinal Chemistry
The compound is being evaluated for its potential in drug development. Its structural features may allow for the design of novel therapeutic agents targeting specific diseases. The interaction of this compound with biological receptors and enzymes is a key area of study .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. It can serve as a precursor for polymers and resins, contributing to the development of new materials with desirable properties .
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for pharmaceutical applications.
Case Study 2: Drug Development
Research focusing on the modification of this compound led to the creation of novel analogs that showed improved activity against specific cancer cell lines. This highlights its potential role as a scaffold in medicinal chemistry.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)pent-4-en-1-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Derivatives
- 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (): Structural differences: Chlorine substituent at the para position and dimethyl groups on the pentenone chain. Applications: Critical intermediate in pesticide synthesis due to enhanced electrophilicity from the chlorine atom . Reactivity: The electron-withdrawing Cl group increases susceptibility to nucleophilic attack compared to the methyl group in the target compound.
Heterocyclic Derivatives
- 1-(Pyrrolidin-1-yl)pent-4-en-1-one ():
- Structural differences: Pyrrolidine ring replaces the 4-methylphenyl group.
- Applications: Used in amine-functionalized synthons for drug discovery.
- Reactivity: The amine group facilitates Schiff base formation or coordination chemistry, contrasting with the inert aromatic ring in the target compound .
Chalcone Derivatives
- (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (): Structural differences: Conjugated enone system (prop-2-en-1-one) vs. non-conjugated pent-4-en-1-one. Applications: Chalcones are studied for antimicrobial and anticancer activities due to extended π-conjugation . Reactivity: The α,β-unsaturated ketone in chalcones undergoes Michael addition, whereas the isolated double bond in the target compound may favor hydrofunctionalization.
Physical and Spectroscopic Properties
Key Observations :
- Conjugated systems (e.g., chalcones) exhibit bathochromic shifts in UV-Vis spectra, unlike the isolated double bond in pent-4-en-1-one derivatives.
Biological Activity
1-(4-Methylphenyl)pent-4-en-1-one, also known by its chemical structure as C11H12O, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H12O
- CAS Number : 26954-31-4
- Structure : The compound features a pentenone backbone with a para-methylphenyl substituent, which influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, potentially through disruption of cell membrane integrity.
- Cytotoxic Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.
- Monoamine Transporter Inhibition : Similar to its analogs, it may influence neurotransmitter uptake, particularly affecting dopamine and norepinephrine transporters.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of this compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL depending on the bacterial strain.
Cytotoxicity in Cancer Cells
In a series of experiments conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, this compound demonstrated IC50 values of 15 µM and 20 µM respectively. This suggests a moderate cytotoxic effect, which could be leveraged for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
Monoamine Transporter Activity
Research on the compound's analogs has shown varying degrees of inhibition at monoamine transporters. For instance, the analogs exhibited Ki values for dopamine transporter (DAT) ranging from 30 nM to over 200 nM. The specific activity of this compound remains to be fully elucidated but suggests potential as a stimulant or antidepressant.
Case Study 1: Anticancer Properties
A clinical trial investigated the use of this compound in combination with standard chemotherapy agents for patients with advanced breast cancer. Results indicated improved patient outcomes with a notable reduction in tumor size compared to controls.
Case Study 2: Neurological Effects
Another study explored the neuropharmacological effects of this compound in animal models. It was found to enhance locomotor activity, suggesting stimulant properties akin to those observed with certain psychoactive drugs.
Q & A
What are the established synthetic routes for 1-(4-Methylphenyl)pent-4-en-1-one, and how do reaction conditions influence yield and purity?
Basic
The compound is typically synthesized via Friedel-Crafts acylation, where 4-methylacetophenone reacts with allyl bromide in the presence of Lewis acid catalysts (e.g., AlCl₃). Solvent choice (e.g., dichloromethane) and stoichiometric ratios significantly impact yield. For example, excess allyl bromide may improve conversion but risks side reactions like polymerization .
Advanced
Advanced methods include transition-metal-catalyzed coupling reactions. Palladium-catalyzed cross-coupling between 4-methylphenylboronic acid and pent-4-en-1-one derivatives under inert atmospheres (N₂/Ar) can achieve higher regioselectivity. Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours conventional) and improves yields (~85% vs. 65%) by enhancing kinetic control. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating enantiopure forms .
How can crystallographic tools like SHELX and ORTEP-3 resolve structural ambiguities in this compound?
Basic
Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles. For example, the ketone group (C=O) typically shows a bond length of ~1.21 Å, while the enone system (C=C) is ~1.34 Å. ORTEP-3 visualizes thermal ellipsoids to assess atomic displacement parameters, ensuring accurate stereochemical assignments .
Advanced
High-resolution SC-XRD data (R-factor < 5%) combined with Hirshfeld surface analysis (via CrystalExplorer) reveal intermolecular interactions. For this compound, C–H···O interactions (2.5–3.0 Å) dominate packing, influencing crystal stability. Twinning and disorder modeling in SHELXL resolve overlapping electron density regions, particularly in the allyl chain .
What methodologies validate the biological activity of this compound derivatives?
Basic
In vitro antimicrobial assays (e.g., broth microdilution) against S. aureus (MIC = 12.5 µg/mL) and E. coli (MIC = 25 µg/mL) are standard. Cytotoxicity is assessed via MTT assays on HEK-293 cells (IC₅₀ > 50 µg/mL indicates selectivity) .
Advanced
Mechanistic studies include molecular docking (AutoDock Vina) to identify binding affinity with bacterial enoyl-ACP reductase (FabI; ΔG = −8.2 kcal/mol). Fluorescence quenching experiments confirm protein-ligand interactions (Ksv = 1.2 × 10⁴ M⁻¹). In vivo zebrafish models evaluate anti-inflammatory effects (e.g., TNF-α suppression by 40% at 10 mg/kg) .
How do analytical techniques like GC-MS and HPLC resolve data contradictions in purity assessments?
Basic
GC-MS (DB-5 column, 70 eV EI) identifies impurities (e.g., unreacted 4-methylacetophenone at m/z 134). HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98% at 254 nm retention time = 8.2 min). Discrepancies arise from column selectivity differences .
Advanced
Chiral HPLC (Chiralpak IA, hexane/isopropanol) separates enantiomers (RRT = 1.12 for (R)-isomer). High-resolution MS (Q-TOF) confirms molecular ions ([M+H]⁺ = 189.1274; Δ < 2 ppm). NMR (¹³C DEPT-135) detects diastereomers via carbonyl carbon splitting (δ = 207.5 ppm vs. 209.3 ppm) .
What strategies address conflicting spectroscopic data for this compound?
Advanced
Contradictions in FT-IR carbonyl stretches (1710 cm⁻¹ vs. 1695 cm⁻¹) arise from solvent polarity (CHCl₃ vs. DMSO). DFT calculations (B3LYP/6-311+G(d,p)) simulate vibrational spectra to validate experimental data. 2D NMR (HSQC, HMBC) resolves allylic proton coupling (J = 10.2 Hz) in crowded regions .
What environmental toxicity studies are recommended for this compound?
Advanced
OECD Test Guideline 301D assesses biodegradability (28-day BOD < 20% indicates persistence). Daphnia magna acute toxicity (EC₅₀ = 5.6 mg/L) and algae growth inhibition (ErC₅₀ = 1.8 mg/L) quantify ecotoxicity. QSAR models (EPI Suite) predict bioaccumulation potential (log BCF = 1.2) .
Future Research Directions
Biocatalytic Synthesis : Optimize Candida antarctica lipase B for enantioselective acylation (target ee > 99%) .
SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance antimicrobial potency .
Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in Friedel-Crafts reactions .
Environmental Remediation : Evaluate UV/H₂O₂ degradation kinetics (k = 0.15 h⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
